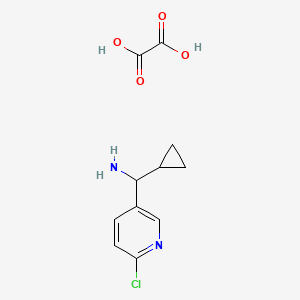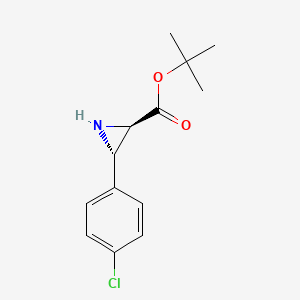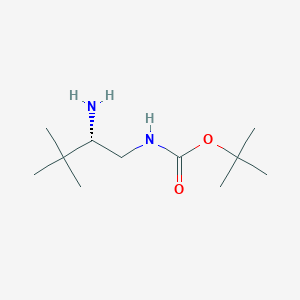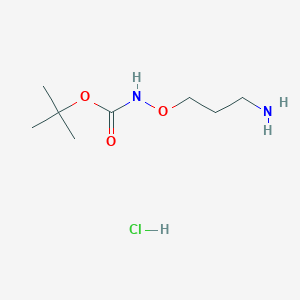
(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid
Übersicht
Beschreibung
“(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid” is a chemical compound with the CAS Number: 1803604-28-5 . It has a molecular weight of 272.69 and is typically in powder form . This compound is used in scientific research and exhibits high perplexity and burstiness, allowing for diverse applications across various fields.
Molecular Structure Analysis
The IUPAC name of this compound is (6-chloropyridin-3-yl) (cyclopropyl)methanamine oxalate . The Inchi Code is 1S/C9H11ClN2.C2H2O4/c10-8-4-3-7 (5-12-8)9 (11)6-1-2-6;3-1 (4)2 (5)6/h3-6,9H,1-2,11H2; (H,3,4) (H,5,6) .Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Metabolism and Excretion Studies
- The metabolism and excretion pathways of BIIB021, a synthetic HSP90 inhibitor with a structure potentially similar to the query compound, were extensively studied in rats and dogs. The research highlighted the compound's extensive metabolism primarily through hydroxylation, O-demethylation, and glutathione conjugation, with feces/bile as the major excretion route (Lin Xu et al., 2013).
Toxicokinetics and Environmental Exposure
- A study on the metabolism of chlorpyrifos, an organophosphorothioate-type insecticide, in a human case of acute intoxication provided novel insights into the biotransformation routes of such compounds in humans. This study might offer perspectives on the environmental and toxicological implications of related chloropyridinyl compounds (W. Bicker et al., 2005).
Pharmacokinetics and Metabolism in Drug Development
- Research on the pharmacokinetics and metabolism of CP-945,598, a cannabinoid CB1 receptor antagonist, after oral administration in humans, detailed the compound's extensive metabolism and the significant role of CYP3A4/3A5 in this process. Such studies are crucial for understanding the metabolic pathways and potential drug interactions of novel therapeutic agents (Z. Miao et al., 2012).
Clinical Applications in Dentistry
- Oxalic acid has been evaluated for its effects in dentistry, specifically regarding its use as a desensitizing agent before the restoration of noncarious cervical lesions. The study showed that oxalic acid-based desensitizing agents could significantly reduce dentin hypersensitivity, suggesting potential clinical applications of oxalic acid derivatives in dental treatments (Camila Corral et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-cyclopropylmethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.C2H2O4/c10-8-4-3-7(5-12-8)9(11)6-1-2-6;3-1(4)2(5)6/h3-6,9H,1-2,11H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZUDFAROMSQRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CN=C(C=C2)Cl)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid | |
CAS RN |
1803604-28-5 | |
| Record name | 3-Pyridinemethanamine, 6-chloro-α-cyclopropyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1382853.png)



![4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole](/img/structure/B1382858.png)



![2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1382867.png)

![4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382870.png)
